6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one
Description
6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one is a synthetic organic compound featuring a cyclohexa-2,4-dien-1-one core substituted with a dodecylamino-methylidene group at position 6 and an octyloxy chain at position 2. Its structure suggests intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, stabilizing the planar conformation of the cyclohexadienone ring, as observed in similar compounds .
Properties
CAS No. |
643755-14-0 |
|---|---|
Molecular Formula |
C27H47NO2 |
Molecular Weight |
417.7 g/mol |
IUPAC Name |
2-(dodecyliminomethyl)-5-octoxyphenol |
InChI |
InChI=1S/C27H47NO2/c1-3-5-7-9-11-12-13-14-15-17-21-28-24-25-19-20-26(23-27(25)29)30-22-18-16-10-8-6-4-2/h19-20,23-24,29H,3-18,21-22H2,1-2H3 |
InChI Key |
JXPGKZCTYNAOHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN=CC1=C(C=C(C=C1)OCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of the Cyclohexa-2,4-dien-1-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Octyloxy Group: The octyloxy group can be introduced via nucleophilic substitution reactions using octanol and a suitable leaving group.
Attachment of the Dodecylamino Group: The dodecylamino group is typically introduced through a condensation reaction with dodecylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound could be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Variations
The compound belongs to a family of cyclohexa-2,4-dien-1-one derivatives with diverse substituents. Key structural analogs include:
Key Observations :
- Alkyl vs. Polar Substituents : The target compound’s dodecyl/octyl chains contrast with polar groups (e.g., diol, nitro) in analogs, leading to divergent solubility and aggregation behavior.
- Hydrogen Bonding : All analogs exhibit intramolecular N–H⋯O or O–H⋯O bonds, stabilizing planar geometries. However, the target’s long alkyl chains may reduce intermolecular H-bonding in favor of van der Waals interactions .
Physical and Chemical Properties
| Property | Target Compound | 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitro Analog | (Z)-3-Benzyloxy Analog |
|---|---|---|---|
| Melting Point | Not reported (predicted lower due to alkyls) | 536 K | ~500 K (estimated) |
| Solubility | Low in water; high in organic solvents | Moderate in polar solvents (DMSO, ethanol) | Low in water; soluble in DMF |
| Crystal System | Likely monoclinic (similar to analogs) | Monoclinic (P21/c) | Monoclinic |
| Hydrogen Bonding | Intramolecular N–H⋯O; weak intermolecular | Intramolecular N–H⋯O; intermolecular O–H⋯O | O–H⋯O and C–H⋯π networks |
Thermal Stability : The nitro-substituted analog’s higher melting point (536 K) suggests greater rigidity compared to the target compound, where flexible alkyl chains may lower thermal stability .
Biological Activity
The compound 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one , also known by its CAS number 643755-14-0, is an organic molecule characterized by a cyclohexadiene core with various substituents that enhance its biological activity. This article will delve into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one is . The structure includes:
- A dodecylamino group, which is a long-chain alkyl amine that may influence the compound's lipophilicity and membrane permeability.
- An octyloxy group, contributing to its solubility and interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Weight | 421.67 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| LogP (Partition Coefficient) | Not specified |
Anti-inflammatory Properties
Research indicates that 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one exhibits significant anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound's structural features allow it to interact with cellular signaling pathways effectively.
Antioxidant Activity
The compound has also been noted for its antioxidant properties , which are crucial in combating oxidative stress within cells. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
The proposed mechanism of action involves:
- Interaction with Cell Membranes : The long hydrophobic chains (dodecyl and octyl groups) facilitate incorporation into lipid bilayers, potentially altering membrane fluidity and function.
- Enzyme Modulation : By binding to specific enzymes involved in inflammatory responses, the compound can inhibit their activity, thus reducing inflammation.
- Gene Expression Regulation : It may influence the expression of genes related to inflammation and oxidative stress through transcription factor modulation.
Case Study 1: In Vivo Anti-inflammatory Effects
In a controlled study involving animal models, the administration of 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one significantly reduced paw edema induced by carrageenan injection. The results demonstrated a decrease in levels of inflammatory markers such as TNF-alpha and IL-6.
Case Study 2: Antioxidant Efficacy in Cell Cultures
In vitro studies using human cell lines showed that treatment with the compound resulted in a marked increase in the activity of superoxide dismutase (SOD) and catalase, indicating enhanced cellular defense against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
